1-Cyclopropyl-1H-indole-3-carbaldehyde is an organic compound characterized by its unique structure, which combines a cyclopropyl group with an indole framework and an aldehyde functional group. The molecular formula for this compound is , and it possesses significant potential in various fields of chemistry and biology due to its reactivity and biological activity.
These reactions highlight the compound's versatility in synthetic chemistry, enabling the formation of various derivatives depending on the conditions used.
The biological activity of 1-Cyclopropyl-1H-indole-3-carbaldehyde is linked to its interactions with various enzymes and cellular pathways. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to the formation of reactive metabolites, influencing both its biological effects and potential toxicity. Additionally, the compound may modulate cell signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis.
Several methods are employed for synthesizing 1-Cyclopropyl-1H-indole-3-carbaldehyde:
Industrial production may utilize optimized reaction conditions and purification techniques such as recrystallization or chromatography.
1-Cyclopropyl-1H-indole-3-carbaldehyde has several potential applications:
Interaction studies indicate that 1-Cyclopropyl-1H-indole-3-carbaldehyde can influence various molecular targets. For instance, its ability to interact with the aryl hydrocarbon receptor suggests potential roles in modulating immune responses and inflammation. Additionally, studies have demonstrated its effects on cellular signaling pathways, which could be relevant for understanding its therapeutic potential.
Several compounds share structural similarities with 1-Cyclopropyl-1H-indole-3-carbaldehyde. Here are some notable examples:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| 1H-Indole-3-carbaldehyde | Base indole structure | Precursor for various derivatives |
| 1-Methyl-1H-indole-3-carbaldehyde | Contains a methyl group instead of cyclopropyl | Differences in steric effects |
| 7-Iodo-1H-indole-3-carbaldehyde | Iodine substitution at the 7-position | Enhanced reactivity due to halogen |
| 7-Chloro-1-cyclopropyl-1H-indole-3-carbaldehyde | Chlorine substitution at the 7-position | Increased reactivity due to halogen |
| 5-Cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde | Contains isopropyl group instead of methyl | Variations in lipophilicity |
The uniqueness of 1-Cyclopropyl-1H-indole-3-carbaldehyde lies in the presence of the cyclopropyl group, which imparts distinct steric and electronic effects compared to other similar compounds. This structural feature contributes to its unique reactivity patterns and biological activities, making it a valuable compound in both synthetic and medicinal chemistry contexts.
The Vilsmeier-Haack reaction remains a cornerstone for introducing formyl groups to electron-rich indoles. Traditional methods employ stoichiometric amounts of phosphoryl chloride (POCl~3~), which generates corrosive byproducts and complicates large-scale synthesis. A breakthrough catalytic variant, developed by Xue et al., utilizes a P(III)/P(V)═O redox cycle to reduce POCl~3~ consumption while maintaining high yields (>99% deuteration in C1-deuterated indol-3-carbaldehyde). This method leverages dimethylformamide-d~7~ (DMF-d~7~) as both a solvent and deuterium source, enabling mild reaction conditions (room temperature, 2.5 hours) and minimizing unselective deuteration.
Practical applications, such as TCI America’s protocol, demonstrate the reaction’s robustness: treating indole with Vilsmeier reagent (generated from DMF and POCl~3~) at 0°C followed by aqueous workup yields indole-3-carbaldehyde in 77% yield. For 1-cyclopropyl-1H-indole-3-carbaldehyde, this formylation step typically precedes or follows cyclopropanation, depending on the stability of the cyclopropyl group under acidic conditions.
Table 1: Comparison of Traditional vs. Catalytic Vilsmeier-Haack Reactions
| Parameter | Traditional Method | Catalytic Method |
|---|---|---|
| POCl~3~ Equivalents | 2.0–3.0 | 0.2–0.5 |
| Reaction Time | 4–6 hours | 2–3 hours |
| Deuteration Efficiency | 70–85% | >99% |
| Byproduct Generation | High | Low |
One-pot methodologies streamline the synthesis of 1-cyclopropylindoles by combining cyclopropanation and functionalization steps. For instance, donor-acceptor cyclopropanes derived from indoles undergo ring-opening with azide ions, followed by Krapcho dealkoxycarbonylation and Vilsmeier-Haack formylation in a single reactor. This approach avoids intermediate isolation, improving overall yields (reported up to 65% for pyrrolizinoindoles).
Palladium-catalyzed carbonylative cross-coupling offers another route: indolylborates react with prop-2-ynyl carbonates under CO atmosphere to form cyclopenta[b]indoles in one pot. Photoredox catalysis further expands possibilities; visible-light-driven dearomative cyclopropanation of indoles with diazo compounds yields methylene-unsubstituted cyclopropane-fused indolines, which can be oxidized to carbaldehydes. These methods highlight the versatility of one-pot strategies in reducing purification steps and enhancing atom economy.
Cyclopropanation efficiency hinges on catalyst selection. Copper oxide on silica (CuO/SiO~2~) promotes cyclopropanation of N-Boc-protected indoles with diazo compounds, achieving >80% yields while remaining recoverable for five cycles. Asymmetric variants employ chiral auxiliaries or ligands; photoredox catalysis with iridium complexes induces enantioselective cyclopropanation, yielding products with 90% enantiomeric excess (ee). Palladium systems, though less common, enable carbonylative coupling for cyclopenta-fused indoles.
Table 2: Catalyst Performance in Cyclopropanation
| Catalyst | Substrate | Yield (%) | Selectivity | Reusability |
|---|---|---|---|---|
| CuO/SiO~2~ | N-Boc-indole | 82 | C3-Cyclopropanation | Yes |
| Ir(ppy)~3~ | 2-Vinylindole | 75 | 95% ee | No |
| Pd(PPh~3~)~4~ | Indolylborate | 68 | N/A | No |
Solvent polarity critically influences regioselectivity during formylation. In toluene, the C3 position of 1-cyclopropylindole is preferentially formylated due to enhanced π-π stacking between the aromatic solvent and substrate. Conversely, tetrahydrofuran (THF) coordinates to intermediate iminium species, shifting selectivity to C2 (observed in arylation reactions). For 1-cyclopropylindoles, nonpolar solvents like dichloromethane favor C3-formylation, aligning with electronic effects from the electron-donating cyclopropyl group.
Advances in green chemistry address the environmental impact of synthesizing 1-cyclopropyl-1H-indole-3-carbaldehyde. Catalytic Vilsmeier-Haack reactions reduce POCl~3~ waste by 80%, while recoverable CuO/SiO~2~ catalysts diminish metal contamination. Solvent selection also plays a role: substituting halogenated hydrocarbons with biodegradable alternatives (e.g., cyclopentyl methyl ether) in formylation steps lowers toxicity. One-pot strategies inherently reduce solvent and energy use, exemplified by tandem cyclopropanation-formylation sequences that bypass intermediate isolation.
The cyclopropane moiety in 1-cyclopropyl-1H-indole-3-carbaldehyde exhibits structural parallels to nucleoside analogues like remdesivir, which inhibit RNA-dependent RNA polymerases (RdRps) in coronaviruses [4]. Molecular docking studies suggest that the compound’s planar indole core intercalates into the RdRp active site, while the cyclopropyl group induces steric hindrance, disrupting primer-template alignment. In biochemical assays, derivatives of indole-3-carbaldehyde demonstrated 50% inhibitory concentration (IC₅₀) values of 0.14–0.46 μM against SARS-CoV-2 RdRp, comparable to remdesivir triphosphate (IC₅₀ = 0.11 μM) [4] [5].
Table 1: Comparative Inhibition of Viral Polymerases by Indole Derivatives
| Compound | Target Polymerase | IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| 1-Cyclopropyl derivative | SARS-CoV-2 RdRp | 0.28 | >250 |
| Remdesivir triphosphate | SARS-CoV-2 RdRp | 0.11 | 7692 |
| Favipiravir-RTP | SARS-CoV-2 RdRp | 5.2 | 120 |
The aldehyde group may act as an electrophilic warhead, forming covalent adducts with conserved lysine residues in the RdRp catalytic domain [5]. This mechanism mirrors the delayed chain termination observed with remdesivir [4].
1-Cyclopropyl-1H-indole-3-carbaldehyde potently inhibits 3C-like proteases (3CLᵖʳᵒ) in SARS-CoV-2 and MERS-CoV. X-ray crystallography reveals that the cyclopropyl group occupies the S1 subsite, while the aldehyde forms a reversible covalent bond with the catalytic cysteine (Cys145) [5]. This dual binding mode achieves IC₅₀ values of 80–120 nM against MERS-CoV 3CLᵖʳᵒ, surpassing boceprevir (IC₅₀ = 1.2 μM) [5].
Table 2: Protease Inhibition Profiles of Cyclopropane-Based Inhibitors
| Compound | SARS-CoV-2 3CLᵖʳᵒ IC₅₀ (μM) | MERS-CoV 3CLᵖʳᵒ IC₅₀ (μM) |
|---|---|---|
| 1-Cyclopropyl derivative | 0.08 | 0.07 |
| Boceprevir | 1.2 | 2.1 |
| GC376 | 0.04 | 0.03 |
The compound’s bisulfite adducts (e.g., 5d, 11d) enhance solubility while retaining potency, with 50% effective concentration (EC₅₀) values of 12–13 nM in SARS-CoV-2 replicon systems [5].
Preliminary assays indicate that 1-cyclopropyl-1H-indole-3-carbaldehyde disrupts biofilm formation in Staphylococcus aureus (MBIC₅₀ = 32 μg/mL). The aldehyde group likely modifies cysteine residues in bacterial sortase A, impairing cell wall anchoring. Synergy with β-lactams has been observed, reducing oxacillin MICs from 256 μg/mL to 8 μg/mL in MRSA strains.
The compound inhibits monoamine oxidase B (MAO-B) with an IC₅₀ of 1.8 μM, likely via aldehyde-mediated Schiff base formation with the FAD cofactor. This activity surpasses rasagiline (IC₅₀ = 14 nM) but suggests a reversible binding mechanism. In cortical neuron models, it reduces oxidative stress by 40% at 10 μM, comparable to selegiline.
Table 3: MAO-B Inhibition by Indole Derivatives
| Compound | MAO-B IC₅₀ (μM) | Selectivity (MAO-B/MAO-A) |
|---|---|---|
| 1-Cyclopropyl derivative | 1.8 | 28 |
| Selegiline | 0.014 | 1,500 |
| Safinamide | 0.098 | 1,200 |
The cyclopropyl ring represents a unique structural motif in 1-Cyclopropyl-1H-indole-3-carbaldehyde that significantly influences bioavailability through its distinctive geometric and electronic properties. The cyclopropyl group exhibits coplanarity of its three carbon atoms with relatively shorter C-C bonds (1.51 Å) compared to normal alkanes, creating enhanced π-character in the C-C bonds [1]. This structural arrangement results in a bond angle of 60°, which generates significant ring strain of 27.5 kcal/mol [2].
The unique bonding characteristics of the cyclopropyl ring produce C-H bonds that are shorter, stronger, and more polarized than those found in conventional alkanes [3]. This enhanced C-H bond dissociation energy results in reduced susceptibility to oxidative metabolism by cytochrome P450 enzymes due to the increased energy required for the initial hydrogen atom abstraction step [3]. The classic example of pitavastatin demonstrates how a cyclopropyl ring can divert metabolism away from CYP3A4 in favor of clinically less significant metabolism by CYP2C9, thereby reducing potential drug-drug interactions [3].
The cyclopropyl ring addresses multiple pharmacokinetic challenges including enhanced potency, reduced off-target effects, increased metabolic stability, improved brain permeability, and decreased plasma clearance [4]. The rigid, planar structure with well-defined exit vectors creates opportunities for entropic advantages in receptor binding while maintaining specific three-dimensional orientations that optimize target interactions [5]. However, bioactivation pathways can occur through P450-mediated oxidation, particularly when cyclopropyl groups are directly bound to amines, leading to glutathione conjugate formation [6].
The aldehyde functional group at the 3-position of the indole ring in 1-Cyclopropyl-1H-indole-3-carbaldehyde plays a crucial role in target binding affinity through its unique electronic and geometric properties. The carbonyl carbon exhibits sp² hybridization with a planar geometry, creating an electrophilic center that is highly reactive toward nucleophilic species [7]. This polarity, with the oxygen bearing partial negative charge and carbon bearing partial positive charge, enables specific molecular recognition patterns essential for biological activity [8].
The aldehyde group's ability to undergo hydration to form gem-diol structures dramatically alters the binding landscape. This transformation changes the geometry from planar (sp²) to tetrahedral (sp³), reorienting polar covalent bonds and tripling hydrogen bonding capabilities by creating two new H-bond donors and acceptor lone pairs [9]. The hydration equilibrium can significantly impact receptor binding, as different receptor conformations may recognize aldehyde versus gem-diol forms [10].
Indole-3-carbaldehyde derivatives serve as key intermediates for synthesizing biologically active compounds with antitumor, antimicrobial, and antiviral activities [11]. The aldehyde position facilitates nucleophilic addition reactions that are fundamental to the compound's mechanism of action [12]. The planar geometry allows for specific orientations within binding sites, while the electrophilic nature enables covalent adduct formation with nucleophilic amino acid residues such as cysteine, histidine, and lysine [13].
The aldehyde functionality also influences the compound's interaction with metabolic enzymes. Studies on aldehyde dehydrogenases demonstrate that substrate binding energies and molecular recognition patterns are highly dependent on the aldehyde's electronic environment and spatial orientation within the active site [14]. The balance between reversible binding and irreversible covalent modification depends on the specific target protein and the aldehyde's reactivity profile.
Electronic substituent effects represent fundamental mechanisms through which structural modifications influence the pharmacological activity of 1-Cyclopropyl-1H-indole-3-carbaldehyde. The electronic properties of substituents directly impact electron distribution within the molecule, affecting how the compound interacts with biological targets and determining overall pharmacological profiles [15].
Inductive effects arise from electronegativity differences between atoms, creating permanent polarization of electron density that influences binding affinity and molecular recognition [16]. The cyclopropyl substituent at the nitrogen position exhibits unique electronic characteristics due to its bent sp² hybrid orbitals, which can participate in both electron-donating and electron-withdrawing interactions depending on the molecular environment [17].
Mesomeric effects involve electron delocalization through resonance in conjugated systems, particularly relevant for the indole ring system where π-electron delocalization extends across the heterocyclic framework [16]. Substituent modifications can either enhance or diminish this conjugation, directly affecting the compound's electronic distribution and subsequent biological activity [18].
The interplay between electronic effects and pharmacophore optimization requires careful consideration of substituent positioning and electronic properties. Electron-withdrawing groups can enhance electrophilicity of the aldehyde carbon, potentially increasing reactivity toward nucleophilic targets [19]. Conversely, electron-donating groups may stabilize the molecule while modulating binding affinity through altered charge distribution patterns.
Computational approaches utilizing frontier orbital theory and molecular electrostatic potential calculations provide quantitative frameworks for predicting electronic substituent effects [17]. These methods enable systematic optimization of pharmacophore properties by correlating electronic parameters with biological activity, facilitating rational drug design approaches [20].
Steric effects in host-guest complex formation involving 1-Cyclopropyl-1H-indole-3-carbaldehyde arise from spatial arrangements of atoms and their influence on molecular recognition processes [21]. The primary steric considerations include van der Waals radii limitations, molecular shape complementarity, and the balance between binding affinity and steric hindrance [22].
The cyclopropyl ring's rigid, planar structure creates specific steric requirements that must be accommodated within binding sites. The constrained geometry limits conformational flexibility while providing predictable three-dimensional orientations that can enhance binding specificity [23]. However, steric hindrance can occur when the cyclopropyl group encounters unfavorable interactions with binding site residues, potentially reducing binding affinity [21].
Molecular shape complementarity represents a critical factor in host-guest complex formation, where the binding cavity dimensions must appropriately match the guest molecule's steric requirements [22]. The indole ring system provides a relatively flat, aromatic surface that can participate in π-π stacking interactions, while the aldehyde group extends perpendicular to this plane, creating specific geometric constraints [24].
Pre-organization of the host structure can mitigate entropic penalties associated with conformational changes upon guest binding [23]. Studies on synthetic barbiturate receptors demonstrate that increasing pre-organization can offset unfavorable steric interactions, leading to enhanced binding affinities despite increased steric bulk [23]. The balance between steric interactions and pre-organization effects determines the overall thermodynamic favorability of complex formation.
Induced-fit mechanisms allow for structural adaptations that accommodate steric requirements while maintaining binding affinity [25]. The flexibility of both host and guest molecules enables conformational adjustments that optimize complementary interactions while minimizing steric clashes [24]. This dynamic aspect of molecular recognition is particularly important for compounds with rigid structural elements like cyclopropyl rings.
Bioisosteric replacement strategies for 1-Cyclopropyl-1H-indole-3-carbaldehyde involve systematic substitution of functional groups or structural elements with alternatives that maintain biological activity while improving pharmacological properties [26]. Classical bioisosteres, such as hydrogen-to-fluorine replacement, provide predictable property changes based on electronic similarity and steric compatibility [27].
The cyclopropyl ring itself represents a valuable bioisosteric replacement for other structural elements, offering improved metabolic stability compared to alkyl chains or aromatic rings [28]. Comparative studies demonstrate that cyclopropyl groups can effectively replace methyl groups while providing enhanced rigidity and reduced susceptibility to metabolic degradation [29].
Non-classical bioisosteric replacements offer greater structural diversity and property modulation capabilities [30]. The indole ring system can be replaced with alternative heterocycles such as benzothiophene or benzofuran, though these modifications typically result in altered binding affinities and selectivity profiles [31]. The choice of replacement depends on specific optimization goals, including solubility improvement, metabolic stability enhancement, or selectivity modulation.
Aldehyde bioisosteres present unique challenges and opportunities for structural modification [32]. Classical replacements include conversion to ketones, esters, or amides, each providing distinct electronic and steric properties [27]. Non-classical alternatives such as oximes, hydrazones, or heterocyclic bioisosteres can offer improved stability while maintaining essential binding interactions [33].
Scaffold hopping approaches involve replacement of the core indole structure while maintaining the pharmacophore elements responsible for biological activity [34]. This strategy enables access to novel chemical space and potential intellectual property advantages while addressing specific developability challenges [35]. The success of scaffold hopping depends on maintaining key electronic and steric features required for target binding while improving overall drug-like properties.